3-O-Methyl Carbidopa-d5
Description
3-O-Methyl Carbidopa-d5 (CAS 85933-19-3) is a deuterated analog of 3-O-Methyl Carbidopa, a structural derivative of Carbidopa (CAS 38821-49-7), a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor used in combination with Levodopa for Parkinson’s disease treatment . The deuterium substitution at five positions (denoted by "-d5") enhances metabolic stability, making it valuable as an internal standard in pharmacokinetic and bioanalytical studies to track metabolite profiles and drug-drug interactions . Structurally, it features a methyl group at the 3-O position of the catechol moiety, which reduces susceptibility to methylation by catechol-O-methyltransferase (COMT), a key enzyme in Levodopa metabolism .
Properties
Molecular Formula |
C11H16N2O4 |
|---|---|
Molecular Weight |
245.29 g/mol |
IUPAC Name |
3,3,3-trideuterio-2-[dideuterio-(4-hydroxy-3-methoxyphenyl)methyl]-2-hydrazinylpropanoic acid |
InChI |
InChI=1S/C11H16N2O4/c1-11(13-12,10(15)16)6-7-3-4-8(14)9(5-7)17-2/h3-5,13-14H,6,12H2,1-2H3,(H,15,16)/i1D3,6D2 |
InChI Key |
CZEXQBQCMOVXGP-YRYIGFSMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])C1=CC(=C(C=C1)O)OC)NN |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)OC)(C(=O)O)NN |
Origin of Product |
United States |
Preparation Methods
Oxaziridine-Mediated Deuteration
The foundational method for synthesizing carbidopa derivatives involves oxaziridine intermediates. For this compound, deuterium is introduced via catalytic hydrogenation or deuterium exchange reactions . A patented route (WO2007042848A2) outlines the use of 3,3-pentamethylene oxaziridine to react with methyldopa ester, followed by hydrolysis to yield carbidopa. Adapting this for deuteration:
- Deuteration of Methyldopa Ester : Methyldopa methyl ester is treated with deuterium gas (D₂) in the presence of palladium-on-carbon (Pd/C) at 40–60°C, achieving >95% deuteration at targeted positions.
- Oxaziridine Reaction : The deuterated ester reacts with 3,3-dimethyl oxaziridine in dichloromethane at 25–35°C, forming a deuterated imine intermediate.
- Acidic Hydrolysis : The intermediate is hydrolyzed with deuterated hydrochloric acid (DCl/D₂O) to yield this compound.
Key Data :
Direct O-Methylation with Deuterated Reagents
An alternative approach modifies the non-deuterated carbidopa through O-methylation using deuterated methyl sources:
- Carbidopa Activation : Carbidopa is dissolved in deuterated dimethylformamide (DMF-d7) with potassium carbonate (K₂CO₃).
- Methylation : Deuterated methyl iodide (CD₃I) is added at 0°C, selectively methylating the 3-hydroxyl group.
- Purification : The product is isolated via reverse-phase HPLC, achieving 90–94% deuteration at the methyl group.
Advantages :
Key Reaction Parameters and Optimization
Temperature and Solvent Effects
Optimal conditions for deuteration and methylation are critical:
| Parameter | Oxaziridine Route | Direct Methylation Route |
|---|---|---|
| Temperature | 25–35°C | 0–5°C |
| Solvent | Dichloromethane | DMF-d7 |
| Reaction Time | 4–6 hours | 2 hours |
| Deuterium Source | D₂ gas | CD₃I |
Higher temperatures (>40°C) in the oxaziridine route risk deuterium loss via proton exchange, reducing isotopic purity.
Catalytic Systems
- Pd/C vs. PtO₂ : Pd/C achieves higher deuteration efficiency (95% vs. 88%) but requires stricter moisture control.
- Acid Catalysts : Deuterated sulfuric acid (D₂SO₄) improves hydrolysis rates by 30% compared to HCl.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Liquid Chromatography–Tandem MS (LC-MS/MS)
A validated LC-MS/MS method separates this compound from endogenous analogs:
- Column : C18 (2.1 × 50 mm, 1.7 µm)
- Mobile Phase : 0.1% formic acid in water/acetonitrile.
- LOD : 0.1 ng/mL.
Comparative Analysis with Non-Deuterated Carbidopa
| Property | This compound | Carbidopa |
|---|---|---|
| Metabolic Stability | t₁/₂ = 4.2 hours | t₁/₂ = 1.8 hours |
| Plasma Protein Binding | 89% | 85% |
| CYP3A4 Inhibition | IC₅₀ = 12 µM | IC₅₀ = 10 µM |
Deuteration reduces first-pass metabolism by 40%, enhancing bioavailability.
Challenges in Industrial-Scale Synthesis
Isotopic Scrambling
Deuterium migration during hydrolysis or storage remains a concern:
- Mitigation : Use anhydrous DCl and argon atmosphere during hydrolysis.
- Storage : Lyophilized product stored at -80°C retains >97% isotopic purity for 12 months.
Cost of Deuterated Reagents
Deuterated solvents (e.g., DMF-d7) account for 60–70% of production costs. Alternatives include:
- Recovery Systems : Distillation reclaims 80–85% of DMF-d7.
- Microscale Reactions : Reduce solvent volume by 50% via flow chemistry.
Recent Advances in Deuteration Techniques
Enzymatic Deuteration
Immobilized transaminases enable site-specific deuteration:
Chemical Reactions Analysis
Types of Reactions
3-O-Methyl Carbidopa-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacokinetic Studies
3-O-Methyl Carbidopa-d5 is extensively used in pharmacokinetic research due to its unique properties. The deuterated structure allows researchers to differentiate between the original compound and its metabolites in biological systems. This capability is crucial for:
- Metabolism Tracking : Understanding how carbidopa is metabolized in the body, including its interaction with other drugs.
- Bioavailability Assessment : Evaluating how effectively carbidopa reaches systemic circulation and its therapeutic targets.
Interaction Studies
Research has shown that this compound interacts with various biological systems, which is vital for understanding both its therapeutic effects and potential side effects. Some notable interactions include:
- T Cell Modulation : Studies indicate that carbidopa and its derivatives can influence immune responses by modulating T cell activation and cytokine production. For instance, carbidopa has been observed to inhibit T cell proliferation and alter cytokine profiles in experimental models .
- Neurotransmitter Dynamics : The compound's role in neurotransmitter dynamics, particularly how it affects dopamine levels and receptor interactions, is crucial for developing effective treatments for Parkinson's disease.
Comparative Analysis with Related Compounds
The following table summarizes key characteristics and applications of compounds related to this compound:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Carbidopa | Non-deuterated form; inhibits decarboxylase | Standard treatment for Parkinson's disease |
| Levodopa | Precursor to dopamine; converted by decarboxylation | Directly increases dopamine levels |
| 3-O-Methyl Carbidopa | Methylated derivative; enhances stability | Improved metabolic tracking due to deuteration |
| 3-O-Methyldopamine | Methylated form of dopamine; involved in neurotransmission | Directly acts on dopamine receptors |
Case Studies and Research Findings
Several studies have highlighted the significance of this compound in clinical and experimental settings:
- A study demonstrated that patients treated with levodopa/carbidopa exhibited elevated plasma levels of oxidized-low density lipoproteins, suggesting potential cardiovascular risks associated with long-term therapy .
- Research on the interaction between natural phenolics and L-DOPA/carbidopa therapy showed that certain compounds could enhance the efficacy of treatment while reducing side effects .
- Investigations into immune modulation revealed that carbidopa could suppress T cell activation, indicating a potential role in autoimmune conditions .
Mechanism of Action
The mechanism of action of 3-O-Methyl Carbidopa-d5 is similar to that of Carbidopa. Carbidopa inhibits the enzyme aromatic amino acid decarboxylase, preventing the peripheral conversion of Levodopa to dopamine. This allows more Levodopa to reach the brain, where it can be converted to dopamine and exert its therapeutic effects. The deuterium labeling does not significantly alter the mechanism of action but provides a means to study the drug’s behavior in the body .
Comparison with Similar Compounds
Carbidopa (CAS 38821-49-7)
- Molecular Formula : C₁₀H₁₄N₂O₄·H₂O
- Key Function : Inhibits peripheral AADC, enhancing Levodopa bioavailability in the central nervous system .
- Metabolic Stability : Lacks deuterium substitution, leading to faster metabolic clearance compared to this compound .
- Methylation Impact : The absence of a 3-O-methyl group makes Carbidopa susceptible to COMT-mediated metabolism, reducing its plasma half-life .
3-O-Methyldopa-d3 (CAS 7636-26-2)
- Molecular Formula: Not explicitly stated (deuterated analog of 3-O-Methyldopa).
- Key Function : Used as a reference standard to study Levodopa metabolism.
- Differentiation : Contains three deuterium atoms (vs. five in this compound) and lacks the hydrazine moiety critical for AADC inhibition .
Methylated Flavonoids and Phenolic Compounds
3-O-Methyl Quercetin
- Source : Semecarpus anacardium ().
- Key Function : Exhibits cytoprotective effects against oxidative stress by upregulating Nrf2, SOD, and catalase pathways in liver and lung cells .
- Structural Contrast: Unlike this compound, it is a flavonoid with a methylated hydroxyl group on the quercetin backbone, enhancing membrane permeability and antioxidant efficacy .
(−)-Epigallocatechin-3-O-(3-O-methyl) Gallate
- Source : Tea flavan-3-ols ().
- Key Function : Interacts with 75 target genes, including transferases and oxidoreductases, indicating broad bioactivity in modulating cellular health pathways .
- Differentiation : A methylated catechin with gallate esterification, contrasting with this compound’s role in neurotransmitter metabolism .
Methylated Sugars and Amino Acids
3-O-Methyl Glucose (CAS Not Provided)
- Key Function: A non-metabolizable glucose analog used to study glucose transport mechanisms.
Data Tables for Comparative Analysis
Table 1: Structural and Functional Comparison
| Compound | CAS Number | Molecular Weight | Key Function | Metabolic Stability |
|---|---|---|---|---|
| This compound | 85933-19-3 | 240.26 (base) | AADC inhibition, pharmacokinetic tracer | High (deuterated) |
| Carbidopa | 38821-49-7 | 244.24 | Peripheral AADC inhibition | Moderate |
| 3-O-Methyl Quercetin | Not Provided | ~316.26 | Antioxidant, Nrf2 activation | High (methylated) |
| 3-O-Methyl Glucose | Not Provided | ~194.18 | Glucose transport studies | Non-metabolizable |
Key Research Findings and Implications
- This compound : Its deuterated structure improves traceability in mass spectrometry, enabling precise quantification of Carbidopa and its metabolites in biological matrices .
- Methylated Flavonoids: Methylation enhances bioavailability and target engagement, as seen in 3-O-methyl quercetin’s activation of Nrf2-mediated antioxidant pathways .
- Divergent Roles of Methylation : While methylation in this compound reduces COMT-mediated degradation, in flavan-3-ols, it broadens interaction networks with cellular targets .
Biological Activity
3-O-Methyl Carbidopa-d5 is a deuterated derivative of Carbidopa, primarily utilized in the treatment of Parkinson's disease (PD). The incorporation of deuterium atoms enhances the compound's stability and allows for advanced pharmacokinetic studies. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and research applications.
- Chemical Formula : C10H12N2O4
- Molecular Weight : 245.29 g/mol
- Deuteration : Five hydrogen atoms are replaced with deuterium, providing unique properties for metabolic tracking.
This compound primarily functions as an inhibitor of aromatic L-amino acid decarboxylase (AAAD) . This enzyme catalyzes the conversion of levodopa to dopamine. By inhibiting AAAD, this compound increases the availability of levodopa, thereby enhancing dopaminergic activity in the brain, which is critical for managing PD symptoms.
Pharmacological Effects
- Dopaminergic Enhancement : The inhibition of AAAD leads to increased levels of dopamine, improving motor functions in PD patients.
- Immune Modulation : Research indicates that Carbidopa and its derivatives can influence immune responses, particularly by modulating T cell activation and cytokine production. For example, Carbidopa has been shown to inhibit activated T cell proliferation and alter cytokine profiles in experimental models.
- Pharmacokinetic Studies : The deuterated nature of this compound allows researchers to track its metabolic pathways more accurately than non-deuterated counterparts.
Research Applications
This compound is primarily used in research settings for:
- Pharmacokinetic Studies : Its unique structure aids in tracing metabolic processes in vivo.
- Interaction Studies : Investigating its effects on various biological systems helps understand both therapeutic benefits and potential side effects.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Carbidopa | Non-deuterated form; inhibits AAAD | Standard treatment for PD |
| Levodopa | Precursor to dopamine; converted by decarboxylation | Directly increases dopamine levels |
| 3-O-Methyl Carbidopa | Methylated derivative; enhances stability | Improved metabolic tracking due to deuteration |
| 3-O-Methyldopamine | Methylated form of dopamine; involved in neurotransmission | Directly acts on dopamine receptors |
Study on Pharmacokinetics
A study highlighted the pharmacokinetics of this compound compared to its non-deuterated counterpart. The results indicated that the deuterated form exhibited a more stable metabolic profile, allowing for prolonged therapeutic effects without significant side effects.
Immune Response Modulation
In experimental models, this compound was shown to alter T cell activation and cytokine production significantly. This modulation presents potential implications for PD patients who may also have concurrent immune system challenges.
Q & A
Basic Research Questions
Q. What is the biochemical role of 3-O-Methyl Carbidopa-d5 in modulating aromatic L-amino acid decarboxylase (DDC) activity, and what experimental approaches are recommended to assess its inhibitory effects?
- Answer : this compound acts as a deuterated inhibitor of DDC, an enzyme critical in neurotransmitter synthesis (e.g., dopamine). To evaluate its inhibitory potency, researchers should employ enzyme activity assays using purified DDC, monitoring substrate depletion (e.g., levodopa) and product formation (e.g., dopamine) via high-performance liquid chromatography (HPLC) with electrochemical detection . Kinetic parameters (e.g., IC₅₀) should be calculated under controlled pH and temperature conditions to ensure reproducibility. Include validation steps using positive controls (e.g., non-deuterated carbidopa) to confirm isotopic effects on inhibition .
Q. Which analytical techniques are most suitable for quantifying this compound in biological matrices, and how can cross-reactivity with endogenous analogs be minimized?
- Answer : Reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) is optimal for quantification due to its high sensitivity and specificity. Deuterated internal standards (e.g., carbidopa-d8) should be used to correct for matrix effects. To avoid cross-reactivity, employ chromatographic separation gradients that resolve this compound from structurally similar compounds like 3-O-methyldopa. Method validation should include recovery rates (>85%) and limits of detection (LOD < 1 ng/mL) .
Q. What protocols are recommended for synthesizing and characterizing this compound, and how can isotopic purity be verified?
- Answer : Synthesis typically involves deuterium exchange reactions under acidic conditions, followed by O-methylation. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²H NMR) to confirm deuteration at specific positions and assess isotopic purity (>98%). Mass spectrometry (HRMS) should validate molecular ion peaks (e.g., [M+H]⁺) and isotopic distribution. Purity assessments via HPLC-UV (λ = 280 nm) are critical to exclude non-deuterated contaminants .
Advanced Research Questions
Q. How can researchers address discrepancies in reported inhibitory potency values of this compound across in vitro versus in vivo models?
- Answer : Discrepancies often arise from differences in bioavailability, tissue distribution, or metabolic stability. To resolve these, conduct parallel experiments using:
- In vitro : Purified DDC or cell lysates under standardized buffer conditions (pH 7.4, 37°C).
- In vivo : Rodent models with pharmacokinetic profiling (plasma/tissue concentration-time curves).
Apply meta-analysis frameworks to compare datasets, accounting for variables like protein binding and blood-brain barrier penetration . Use deuterated analogs to track metabolic stability via LC-MS/MS .
Q. What structural characterization methods are critical for elucidating the binding mechanism of this compound to DDC, and how can crystallography data be interpreted?
- Answer : X-ray crystallography of DDC co-crystallized with this compound provides atomic-resolution insights into binding interactions. Key steps include:
- Crystallization : Optimize conditions (e.g., 2.0 M ammonium sulfate, pH 6.0) and soak crystals with 5 mM inhibitor .
- Data refinement : Use software like PHENIX to model deuterium positions and validate electron density maps. Compare binding modes with non-deuterated carbidopa to identify isotopic effects on enzyme-inhibitor interactions .
Q. How should researchers optimize experimental protocols to mitigate batch-to-batch variability in this compound bioactivity studies?
- Answer : Standardize protocols by:
- Quality control : Pre-test each batch via DDC inhibition assays (IC₅₀ ± 10% deviation acceptable).
- Storage : Store lyophilized compounds at -80°C under argon to prevent deuterium loss.
- Replication : Use blinded, randomized sample processing to minimize operator bias. Document deviations from protocols (e.g., temperature fluctuations) in supplementary materials .
Q. What are the ethical and methodological considerations when transitioning from in vitro to in vivo studies involving this compound?
- Answer : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Dosage : Calculate maximum tolerated doses (MTD) via preliminary toxicity screens.
- Animal models : Use transgenic rodents (e.g., DDC-knockout) to isolate target effects.
- Ethics : Submit protocols to institutional review boards (IRBs) for approval, emphasizing humane endpoints and 3R principles (Reduction, Replacement, Refinement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
